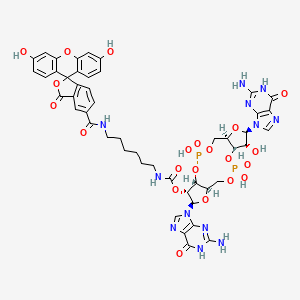
2'-Fluo-AHC-c-di-GMP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2’-Fluo-AHC-c-di-GMP involves the conjugation of a fluorescein dye to one of the 2’-hydroxy groups of cyclic diguanosine monophosphate via a 9-atom spacer. The detailed synthetic route includes several steps such as the use of 1H-tetrazole in acetonitrile, iodine in pyridine and water, and dichloroacetic acid in dichloromethane . Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar laboratory procedures with scale-up considerations.
Chemical Reactions Analysis
2’-Fluo-AHC-c-di-GMP undergoes various chemical reactions, including substitution reactions where the fluorescein dye is attached to the cyclic diguanosine monophosphate. Common reagents used in these reactions include 1H-tetrazole, iodine, and dichloroacetic acid . The major product formed from these reactions is the fluorescently labeled cyclic diguanosine monophosphate, which retains the biological activity of the parent compound while allowing for fluorescence-based detection and analysis .
Scientific Research Applications
2’-Fluo-AHC-c-di-GMP is a multifunctional dye with applications in a wide range of scientific research fields. In chemistry, it is used to study the properties and behaviors of cyclic dinucleotides. In biology, it helps researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, and distinguish cell types . In medicine, it is used in diagnostic assays and to monitor microorganisms. Additionally, it has applications in industry, such as in the development of dye-sensitized solar cells and functional textile processing .
Mechanism of Action
The mechanism of action of 2’-Fluo-AHC-c-di-GMP involves its role as a fluorescent analogue of cyclic diguanosine monophosphate. It binds to specific molecular targets and pathways involved in bacterial signaling and regulation. For example, it can interact with the flagellar motor in bacteria, modulating motor activity and influencing bacterial behavior . The fluorescein dye allows for the visualization of these interactions, providing valuable insights into the molecular mechanisms at play .
Comparison with Similar Compounds
2’-Fluo-AHC-c-di-GMP is unique due to its fluorescent labeling, which distinguishes it from other cyclic dinucleotides. Similar compounds include cyclic diadenosine monophosphate and cyclic guanosine monophosphate, which also serve as second messengers in bacterial signaling but lack the fluorescent properties of 2’-Fluo-AHC-c-di-GMP . The addition of the fluorescein dye makes 2’-Fluo-AHC-c-di-GMP particularly useful for fluorescence-based assays and imaging applications .
Properties
Molecular Formula |
C48H48N12O21P2 |
|---|---|
Molecular Weight |
1190.9 g/mol |
IUPAC Name |
[(1S,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(2-amino-6-oxo-1H-purin-9-yl)-3,12,18-trihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-9-yl] N-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexyl]carbamate |
InChI |
InChI=1S/C48H48N12O21P2/c49-45-55-37-31(40(65)57-45)53-18-59(37)42-33(63)34-29(76-42)16-73-83(71,72)81-35-30(17-74-82(69,70)80-34)77-43(60-19-54-32-38(60)56-46(50)58-41(32)66)36(35)78-47(68)52-12-4-2-1-3-11-51-39(64)20-5-8-24-23(13-20)44(67)79-48(24)25-9-6-21(61)14-27(25)75-28-15-22(62)7-10-26(28)48/h5-10,13-15,18-19,29-30,33-36,42-43,61-63H,1-4,11-12,16-17H2,(H,51,64)(H,52,68)(H,69,70)(H,71,72)(H3,49,55,57,65)(H3,50,56,58,66)/t29-,30-,33-,34-,35-,36-,42-,43-/m1/s1 |
InChI Key |
DWKJSRQSQKVRJI-OHPRDVBFSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)OC(=O)NCCCCCCNC(=O)C8=CC9=C(C=C8)C2(C3=C(C=C(C=C3)O)OC3=C2C=CC(=C3)O)OC9=O)OP(=O)(O1)O)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)OC(=O)NCCCCCCNC(=O)C8=CC9=C(C=C8)C2(C3=C(C=C(C=C3)O)OC3=C2C=CC(=C3)O)OC9=O)OP(=O)(O1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1S)-1-(6-bromopyridin-2-yl)ethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide](/img/structure/B12361790.png)

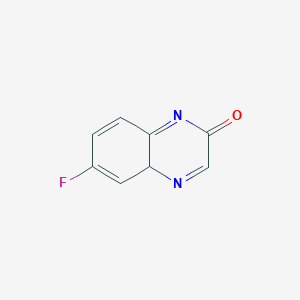
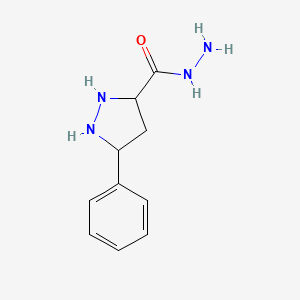
![2-(1,1-difluoroethyl)-5-methyl-N-[6-(trifluoromethyl)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12361809.png)
![4a,5,6,7,8,8a-hexahydro-1H-pyrimido[4,5-d]pyridazine-2,4-dione](/img/structure/B12361818.png)
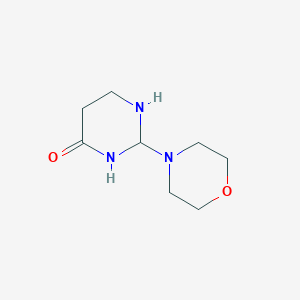

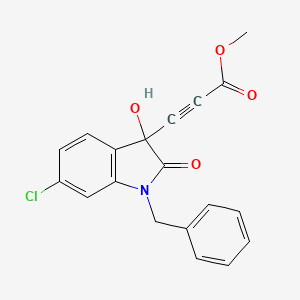
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B12361843.png)
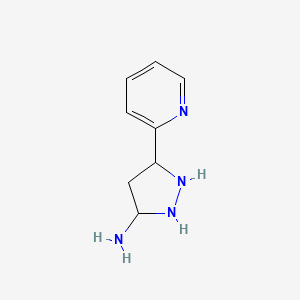
![sodium;[(13S)-2,4,16,16-tetradeuterio-13-methyl-17-methylidene-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12361864.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12361865.png)
